![molecular formula C9H11NO3 B13076058 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps :
Alkylation of Phenolic Hydroxyl Group: Starting with 2,3-dihydroxybenzoic acid, the phenolic hydroxyl group is alkylated.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions, solvents, and purification processes to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparación Con Compuestos Similares
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- (E)-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is unique due to its specific methoxy substitution at the 7th position, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
6-methoxy-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C9H11NO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3,10H2,1H3 |
Clave InChI |
MBHIWUJSTMCZMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1N)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
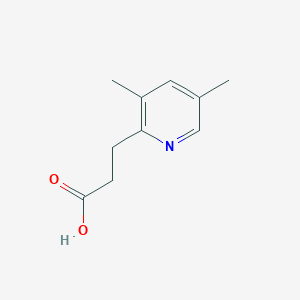
![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)


![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)

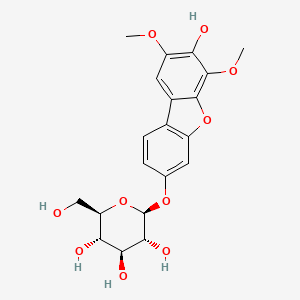
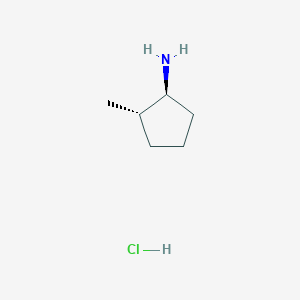
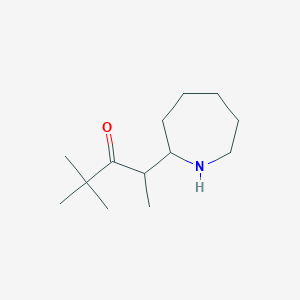
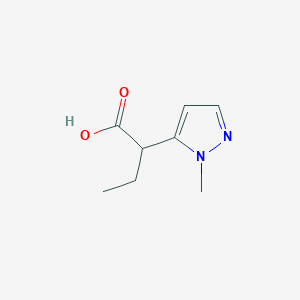
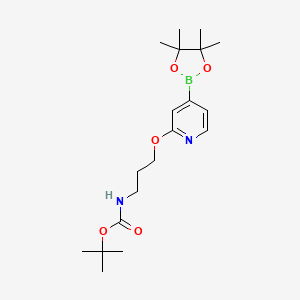

![2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13076072.png)
